2-[6-(2-Chlorophenoxy)hexylamino]ethanol
Description
2-[6-(2-Chlorophenoxy)hexylamino]ethanol is a synthetic β-adrenergic receptor agonist analog characterized by a hexylamino-ethanol backbone substituted with a 2-chlorophenoxy group at the sixth carbon of the hexyl chain. This structure confers both lipophilic and electron-withdrawing properties due to the chlorophenoxy moiety, influencing its receptor binding affinity and metabolic stability.
Properties
IUPAC Name |
2-[6-(2-chlorophenoxy)hexylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO2/c15-13-7-3-4-8-14(13)18-12-6-2-1-5-9-16-10-11-17/h3-4,7-8,16-17H,1-2,5-6,9-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLRBHFTVFVPLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCCCNCCO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[6-(2-Chlorophenoxy)hexylamino]ethanol involves specific synthetic routes and reaction conditions. One common method includes the reaction of 2-chlorophenol with 6-bromohexanol in the presence of a base to form 2-(6-bromohexyl)phenol. This intermediate is then reacted with ethanolamine to yield the final product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
2-[6-(2-Chlorophenoxy)hexylamino]ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium hydroxide or other nucleophiles.
Scientific Research Applications
2-[6-(2-Chlorophenoxy)hexylamino]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with cellular components.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a component in certain industrial processes.
Mechanism of Action
The exact mechanism of action of 2-[6-(2-Chlorophenoxy)hexylamino]ethanol is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. These interactions may involve binding to receptors or enzymes, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and pharmacological differences between 2-[6-(2-Chlorophenoxy)hexylamino]ethanol and its analogs:
Key Observations:
The dichlorobenzyloxy analog () demonstrates how additional chlorine atoms and a benzodioxin ring may improve metabolic stability but increase molecular weight, possibly affecting bioavailability .
Backbone Modifications: Dopexamine’s benzene-1,2-diol core () contrasts with the simpler ethanolamine structure of the target compound, highlighting the role of aromatic systems in modulating adrenergic activity and cardiovascular effects .
Pharmacokinetic and Pharmacodynamic Insights
- Receptor Affinity: The 2-chlorophenoxy group may enhance β2-adrenoceptor binding compared to non-halogenated analogs (e.g., Salmeterol’s phenylbutoxy group), as chlorine’s electronegativity strengthens dipole interactions .
- Metabolic Stability : Compounds with extended alkoxy chains (e.g., Salmeterol) exhibit longer half-lives due to reduced oxidative metabolism, whereas the dichlorobenzyloxy analog’s ethoxy linker may facilitate enzymatic cleavage .
- Toxicity Profile: Chlorinated phenoxy groups, as in the target compound, are associated with hepatic metabolism concerns, necessitating rigorous impurity profiling (e.g., as seen in Salmeterol’s specified impurity E in ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
